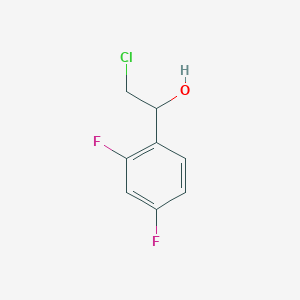

2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol

Description

Academic Significance as a Chiral Building Block

The academic importance of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is rooted in its identity as a chiral halohydrin. Halohydrins, in general, are highly valued in organic synthesis due to the presence of two adjacent, reactive functional groups—a halogen and a hydroxyl group. wikipedia.org This arrangement allows for a variety of subsequent chemical transformations, making them versatile synthons for the construction of more complex molecules. researchgate.net

Enantiomerically pure 2-halo-1-arylethanols, the class of compounds to which this compound belongs, are crucial precursors for the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. acs.orgnih.gov The presence of the difluorophenyl group is particularly significant, as the incorporation of fluorine atoms into organic molecules can dramatically alter their biological properties, including metabolic stability and binding affinity. The study of its synthesis and reactions, therefore, contributes to the broader understanding of fluoro-organic chemistry. acs.org

The development of stereoselective synthetic routes to access specific enantiomers of this alcohol is a key area of academic research, driving innovation in both biocatalysis and asymmetric chemical catalysis. nih.gov

Overview of its Role in Advanced Chemical Synthesis

The primary role of this compound in advanced chemical synthesis is as a key chiral intermediate. The enantiopure forms of this compound, particularly the (S)- and (R)-isomers, are pivotal in the synthesis of several important pharmaceutical agents.

For instance, the (S)-enantiomer is a vital precursor for the synthesis of the antiplatelet agent Ticagrelor, which is used to prevent thrombotic events. acs.orgkaust.edu.sa Furthermore, this class of compounds is instrumental in the creation of various azole antifungal drugs. researchgate.net The specific stereochemistry of the alcohol is critical for the biological activity of the final drug molecule.

The synthesis of these pharmaceutical compounds often involves the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone. nih.gov Both enzymatic and chemical methods have been extensively researched and developed to achieve high enantioselectivity and yield for this transformation.

Scope and Research Trajectories in its Fundamental Chemistry

Current research trajectories for this compound are primarily focused on the development of efficient and sustainable methods for its stereoselective synthesis. A significant area of investigation is biocatalysis, employing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for the asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone. nih.gov Research in this area aims to discover and engineer enzymes with high activity, stability, and stereoselectivity.

Recent studies have demonstrated the successful use of various microbial sources and recombinant enzymes to produce the (S)- and (R)-enantiomers with high enantiomeric excess (ee) and in high yields. These enzymatic methods are considered green and environmentally friendly alternatives to traditional chemical synthesis. google.com

In parallel, research into chemical asymmetric synthesis continues. This includes the development of novel chiral catalysts and reducing agents to improve the efficiency and selectivity of the reduction of the precursor ketone. These methods often provide complementary routes to the desired chiral alcohol.

The fundamental reactivity of the halohydrin moiety in this compound is also of interest. In the presence of a base, halohydrins can undergo an internal SN2 reaction to form epoxides, which are themselves versatile synthetic intermediates. wikipedia.org This reactivity opens up further avenues for the elaboration of this chiral building block into other valuable molecules.

Table 1: Examples of Biocatalytic Asymmetric Reduction to Chiral 2-Halo-1-arylethanols

| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% | ~100% |

| Lactobacillus kefiri Carbonyl Reductase (LKCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Not specified | Not specified |

| Thermoanaerobacter pseudethanolicus Secondary Alcohol Dehydrogenase (TeSADH) mutants | 2-haloacetophenones | (S)- or (R)-2-halo-1-arylethanols | High | Not specified |

Data compiled from multiple sources. nih.govresearchgate.netgoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

51336-96-0 |

|---|---|

Molecular Formula |

C8H7ClF2O |

Molecular Weight |

192.59 g/mol |

IUPAC Name |

2-chloro-1-(2,4-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |

InChI Key |

LUDHEANGPFVUIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCl)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol

Enantioselective Reduction Strategies

The most direct route to chiral 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is the enantioselective reduction of its corresponding ketone. This can be accomplished through various catalytic methods, including hydrogenation with molecular hydrogen, transfer hydrogenation, and biocatalysis, each offering distinct advantages.

Asymmetric catalytic hydrogenation is a powerful and widely used industrial method for producing enantiomerically pure alcohols. ethz.ch This technique typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, coordinated to chiral ligands. ethz.ch For the reduction of functionalized ketones like α-chloroketones, ruthenium(II) complexes with chelating diphosphine ligands, most notably the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) family, are exemplary. researchgate.netharvard.edu

The general protocol involves the reaction of the ketone substrate with high-pressure hydrogen gas in the presence of a catalytic amount of a pre-formed or in-situ generated chiral complex, such as Ru-BINAP. harvard.edu The choice of the specific ligand, solvent, and reaction conditions is critical for achieving high enantiomeric excess (e.e.). ethz.ch For instance, the Noyori-type catalysts, [RuCl2(chiral diphosphine)(chiral diamine)], are highly effective for the hydrogenation of simple ketones. ethz.ch While specific examples detailing the asymmetric hydrogenation of 2-chloro-1-(2,4-difluorophenyl)ethanone using these protocols are not extensively documented in readily available literature, the well-established success of BINAP-Ru(II) catalysts in the hydrogenation of other β-keto esters and functionalized ketones suggests their strong applicability. researchgate.netresearchgate.net The mechanism relies on the formation of a metal-hydride species that delivers hydrogen to the carbonyl group through a highly organized, chiral transition state, thereby dictating the stereochemistry of the resulting alcohol. harvard.edu

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure catalytic hydrogenation, utilizing hydrogen donor molecules like isopropanol (B130326) or formic acid in place of H₂ gas. ethz.ch This method has been successfully applied to the synthesis of chiral halohydrins.

A notable example involves the reduction of the structurally similar isomer, 2-chloro-1-(3,4-difluorophenyl)ethanone. This transformation was achieved with high enantioselectivity using a chiral catalyst system. The process employed a catalyst derived from S-diphenylprolinol, with a mixture of formic acid and triethylamine (B128534) acting as the hydrogen source. The reaction, conducted in dichloromethane (B109758) at 30°C, yielded the corresponding (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with an excellent enantiomeric excess of 98.3%. This demonstrates the profound efficacy of chiral catalyst-hydrogen donor systems in controlling the stereochemical outcome of the reduction for this class of compounds.

| Catalyst System | Hydrogen Donor | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) |

| (S)-Diphenylprolinol derivative | Formic Acid / Triethylamine | Dichloromethane | 30 | 98.3% |

| Data derived from a study on the 3,4-difluoro isomer, a close structural analog. |

Biocatalysis has emerged as a powerful and green technology for synthesizing optically pure compounds. The use of isolated ketoreductases (KREDs) or whole-cell systems provides exceptional selectivity under mild reaction conditions.

Research has identified specific enzymes capable of reducing α-chloro-difluoroacetophenone derivatives with outstanding results. For the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug Ticagrelor, a ketoreductase known as KR-01 was identified. researchgate.net In an optimized process, this enzyme achieved a near 100% conversion of the ketone with an enantiomeric excess greater than 99.9% at a high substrate load of 500 g/L. researchgate.net

Similarly, whole-cell biocatalysis has proven effective. Recombinant Escherichia coli cells engineered to express a ketoreductase mutant (LK08) from Lactobacillus kefiri were used to reduce 2-chloro-1-(2,4-dichlorophenyl) ethanone, a related substrate. researchgate.net This biocatalytic process resulted in complete conversion to the corresponding chiral alcohol with an e.e. value of over 99%. researchgate.net These examples highlight the potential of biocatalysis to deliver high-purity this compound.

| Biocatalyst | Substrate | Conversion | Enantiomeric Excess (e.e.) |

| Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | ~100% | >99.9% |

| Recombinant E. coli expressing L. kefiri KRED mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 100% | >99% |

| Data derived from studies on closely related structural analogs. |

Chiral Auxiliary-Mediated Synthesis Routes

Chiral auxiliary-mediated synthesis is a classic and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved and recovered. wikipedia.org

For the synthesis of this compound, a hypothetical route could begin with 2,4-difluorobenzoic acid. This acid would be converted to an amide or ester using a well-known chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov The resulting chiral adduct would then undergo a sequence of reactions to construct the α-chloroketone moiety. A key step would be the diastereoselective reduction of the ketone, where the steric and electronic properties of the auxiliary block one face of the carbonyl group, forcing the reducing agent to attack from the opposite face. This results in the formation of one diastereomer of the alcohol-auxiliary adduct in high excess. Finally, the auxiliary is cleaved through hydrolysis or reduction, releasing the desired enantiomerically pure this compound. While this multi-step approach may be less atom-economical than direct catalytic reduction, it is a robust and well-understood method for ensuring high stereopurity. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to create a specific stereoisomer in a molecule that already contains at least one chiral center. In the context of producing this compound from its prochiral ketone, a diastereoselective strategy is inherently linked to the use of a chiral auxiliary, as described in the section above.

Once the chiral auxiliary is attached to the molecular framework, the ketone substrate is no longer prochiral but exists as a single enantiomer containing a chiral center. The subsequent reduction of the carbonyl group creates a second chiral center. The two chiral centers in the transition state interact, leading to two possible diastereomeric products. The chiral auxiliary is specifically chosen to create a significant energy difference between the two transition states, thus favoring the formation of one diastereomer over the other. The reduction of the chiral N-acyloxazolidinone containing the target ketone moiety is therefore a classic example of a diastereoselective reduction. The stereochemical outcome is controlled by the pre-existing stereocenter of the auxiliary, allowing for the predictable synthesis of the desired alcohol stereoisomer.

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and enantioselectivity of any synthetic protocol requires careful optimization of reaction parameters.

In asymmetric catalytic hydrogenation , key variables include hydrogen pressure, temperature, solvent, and the substrate-to-catalyst ratio. ethz.ch For Ru-BINAP systems, solvents like methanol (B129727) or ethanol (B145695) are often effective, and the reaction temperature can influence both the rate and selectivity. harvard.edu

For transfer hydrogenation , the choice of hydrogen donor and the nature of the base (if used) are critical. The concentration of the catalyst and the reaction time must be fine-tuned to ensure complete conversion while preventing potential side reactions or racemization.

In biocatalytic reductions , optimization is multi-faceted. Critical parameters include pH, temperature, and the choice of co-solvent to improve substrate solubility. researchgate.net For whole-cell systems, factors such as cell concentration, glucose concentration (as a source for cofactor regeneration), and the addition of additives like deep eutectic solvents can dramatically enhance both conversion and enantioselectivity. researchgate.net For example, in the biopreparation of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, the concentrations of isopropanol (as a co-substrate) and the cofactor NADP⁺ were optimized to maximize productivity. researchgate.net Such systematic optimization is crucial for developing a scalable, efficient, and economically viable process for the production of this compound.

Solvent Effects on Stereocontrol and Reaction Kinetics

The choice of solvent can profoundly influence the outcome of a stereoselective reaction, affecting both the reaction rate and the degree of stereocontrol. researchgate.netrsc.org While specific studies on the solvent effects for the synthesis of this compound are not extensively documented, valuable insights can be drawn from research on analogous asymmetric reductions of haloacetophenones.

In many asymmetric hydrogenations, a correlation has been observed between solvent polarity and enantioselectivity. For instance, in the rhodium-catalyzed asymmetric hydrogenation of certain olefins, non-protic solvents like dichloromethane and ethyl acetate (B1210297) have been shown to provide excellent enantioselectivities. researchgate.net The solvent can influence the conformation of the catalyst-substrate complex, thereby dictating the facial selectivity of the hydride attack.

The use of bio-based and environmentally benign solvents is also a significant area of investigation. researchgate.netmdpi.commdpi.comnih.govencyclopedia.pub Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, have demonstrated their utility in various asymmetric catalytic reactions, sometimes offering comparable or even superior results to traditional volatile organic solvents. mdpi.comencyclopedia.pub For example, in the asymmetric transfer hydrogenation of α-alkoxy β-ketoesters, 2-MeTHF was found to be an effective medium, leading to high yields and excellent diastereoselectivity and enantioselectivity. mdpi.comencyclopedia.pub

The following table, based on data from related asymmetric reductions, illustrates the potential impact of solvent choice on enantiomeric excess (ee).

| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (ee %) in Asymmetric Ketone Reduction |

| Dichloromethane | 9.1 | >95 |

| Ethyl Acetate | 6.0 | >98 |

| Toluene | 2.4 | ~90 |

| Methanol | 32.7 | Variable, can be lower due to solvent-catalyst interactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | Often high, comparable to other ethers |

Note: The data presented are illustrative and based on general findings in asymmetric ketone reductions. Specific outcomes for this compound may vary.

Catalyst Loading and Ligand Design in Asymmetric Transformations

The efficiency and selectivity of asymmetric reductions are critically dependent on the catalyst system, which comprises a metal precursor and a chiral ligand. The design of the chiral ligand is paramount in creating a chiral environment around the metal center, which in turn controls the stereochemical outcome of the reaction. nih.govpnas.org

For the asymmetric reduction of prochiral ketones like 2-chloro-1-(2,4-difluorophenyl)ethanone, various catalyst systems have been explored. Transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral phosphine (B1218219) ligands, are widely used. The bite angle, steric bulk, and electronic properties of the ligand all play a crucial role in determining the catalyst's activity and selectivity. pnas.org

Biocatalysis offers a powerful alternative to metal-based catalysts. nih.govresearchgate.net Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can exhibit exceptional enantioselectivity under mild reaction conditions. researchgate.netnih.gov For instance, research on the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a structurally similar compound, has shown that a ketoreductase can achieve near-perfect conversion and enantiomeric excess (>99.9% ee). researchgate.net

Catalyst loading is another critical parameter. While higher catalyst loading can lead to faster reaction rates, it also increases costs and the potential for metal contamination in the final product. Therefore, optimizing the catalyst loading to achieve a balance between reaction efficiency and economy is essential. In many industrial processes, the goal is to use very low catalyst loadings, often in the parts-per-million range.

The table below showcases representative data on the effect of different ligands on the enantioselectivity of asymmetric ketone reductions.

| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee %) |

| Ru-TsDPEN | Diamine-based | Aromatic ketones | Up to 99% |

| Rh-BINAP | Chiral bisphosphine | Aromatic ketones | Up to 98% |

| Ketoreductase (KRED) | Enzyme | Haloacetophenones | >99% |

| Alcohol Dehydrogenase (ADH) | Enzyme | Haloacetophenones | >99% |

Note: This table provides examples from the literature on asymmetric ketone reductions and may not be specific to this compound.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and their intermediates. rsc.org The goal is to develop processes that are more sustainable, safer, and have a lower environmental impact.

Atom Economy and Waste Minimization in Haloalcohol Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy generate less waste. Asymmetric reduction of a ketone to an alcohol, in principle, can be a highly atom-economical reaction, as it involves the addition of a hydrogen molecule to the carbonyl group.

Environmentally Benign Reaction Media Utilization

The use of environmentally benign solvents is a cornerstone of green chemistry. researchgate.netmdpi.commdpi.comnih.govencyclopedia.pub Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous-phase catalysis.

Enzymatic reactions are often carried out in aqueous media under mild conditions, making them an inherently green approach. nih.govresearchgate.net For instance, the enzymatic reduction of haloacetophenones can be performed in buffer solutions, minimizing the need for organic solvents. nih.gov

Deep eutectic solvents (DES) are another class of green solvents that have gained attention. researchgate.net These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. DES are often biodegradable, have low volatility, and can be tailored for specific applications. In the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, the use of a deep eutectic solvent as a co-solvent was shown to enhance the biocatalytic efficiency. researchgate.net

The following table summarizes some environmentally benign solvents and their potential applications in the synthesis of this compound.

| Solvent | Type | Key Advantages | Potential Application in Synthesis |

| Water | Aqueous | Non-toxic, non-flammable, abundant | Biocatalytic reductions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Renewable source, good performance | Asymmetric hydrogenations |

| Deep Eutectic Solvents (DES) | Ionic Liquid Analogue | Low volatility, tunable properties, often biodegradable | Co-solvent in biocatalysis |

| Ethanol | Bio-based | Renewable, biodegradable | Asymmetric organocatalysis |

Mechanistic Elucidation of Formation and Transformation Reactions Involving 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol

Detailed Investigations of Chiral Induction Mechanisms

The stereoselective synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-ol is most commonly achieved through the asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone. This transformation is often catalyzed by ketoreductases (KREDs), which are enzymes belonging to the oxidoreductase class. These biocatalysts are known for their high enantioselectivity in producing chiral alcohols.

Transition State Analysis in Asymmetric Catalytic Cycles

While specific transition state analysis for the asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone is not extensively documented in publicly available literature, insights can be drawn from computational studies on similar ketoreductase-catalyzed reactions. The mechanism of these reductions generally proceeds through a hydride transfer from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the ketone substrate.

The transition state of this reaction is believed to involve a six-membered ring-like structure composed of the nicotinamide ring, the carbonyl group of the substrate, and key amino acid residues within the enzyme's active site. The stereochemical outcome of the reaction is determined by the facial selectivity of the hydride attack on the prochiral ketone, which is dictated by the precise geometry of this transition state. Computational models, such as those based on density functional theory (DFT), are often employed to calculate the energies of the possible transition states leading to the (R)- and (S)-enantiomers. The enantiomer formed is the one that proceeds through the lower energy transition state. For related enzymatic reductions, it has been proposed that the stability of the transition state is influenced by a combination of steric and electronic factors, including hydrogen bonding and electrostatic interactions between the substrate, cofactor, and enzyme.

Substrate-Catalyst Interactions and Stereochemical Outcomes

The stereochemical outcome of the reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone is highly dependent on the specific interactions between the substrate and the amino acid residues lining the active site of the ketoreductase. Studies on various KREDs have shown that the active site typically contains a catalytic triad (B1167595) of amino acids (often Ser-Tyr-Lys) that plays a crucial role in catalysis.

Molecular docking and site-directed mutagenesis studies on ketoreductases have provided valuable insights into these interactions. For the reduction of haloacetophenones, the orientation of the substrate within the active site is critical for determining which enantiomer is produced. The phenyl ring of the substrate often interacts with hydrophobic residues, while the carbonyl group is positioned near the catalytic triad and the nicotinamide cofactor. The halogen atom can also have significant interactions that influence substrate binding and stereoselectivity.

For instance, studies on the asymmetric reduction of various 2-haloacetophenones using a thermophilic alcohol dehydrogenase (TeSADH) have demonstrated that mutations in the active site can invert the enantioselectivity of the enzyme. niscpr.res.in This highlights the delicate balance of interactions that governs the stereochemical outcome. The fluorine atoms at the 2- and 4-positions of the phenyl ring in 2-chloro-1-(2,4-difluorophenyl)ethanone are expected to influence the electronic properties of the aromatic ring and its interactions with the enzyme, thereby affecting both the activity and enantioselectivity of the reduction.

Reaction Kinetics and Thermodynamic Profiles of Synthetic Pathways

The efficiency of the synthesis of this compound is governed by both the kinetics and thermodynamics of the underlying reactions. In the context of enzymatic reduction, these parameters are crucial for process optimization and for understanding the factors that limit the reaction rate and yield.

Kinetic studies on ketoreductases often involve the determination of the Michaelis-Menten parameters, Km and kcat. The Km value reflects the affinity of the enzyme for its substrate, while kcat (the turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. For the enzymatic reduction of acetophenone (B1666503) derivatives, these parameters are influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org For example, electron-withdrawing groups can affect the reactivity of the carbonyl group and the binding affinity of the substrate.

The following table presents kinetic data for the reduction of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, by a wild-type and a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR). researchgate.net

| Enzyme | K_m (mM) | V_max (U/mg) |

| Wild-type NaSDR | 0.38 | 2.58 |

| Mutant NaSDR-G145A/I199L | 0.23 | 6.32 |

Identification and Characterization of Key Reaction Intermediates

The primary and most well-characterized intermediate in the synthetic pathway to this compound is its immediate precursor, 2-chloro-1-(2,4-difluorophenyl)ethanone . researchgate.net This α-haloketone is typically synthesized via a Friedel-Crafts acylation reaction.

The mechanism of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion as a key intermediate. organic-chemistry.orgkhanacademy.org In the reaction between 1,3-difluorobenzene (B1663923) and chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), the Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride. niscpr.res.in This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of the chloroacetylium ion ([ClCH2CO]+) and the tetrachloroaluminate anion ([AlCl4]-). nih.govyoutube.com

The acylium ion is a powerful electrophile that then attacks the electron-rich aromatic ring of 1,3-difluorobenzene. The fluorine atoms on the ring are activating and ortho-, para-directing, leading to the substitution at the position para to one fluorine and ortho to the other. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the arenium ion, and the aromaticity of the ring is restored, yielding the product 2-chloro-1-(2,4-difluorophenyl)ethanone. The catalyst is regenerated in this final step. The acylium ion intermediate has been characterized in some cases by spectroscopic methods such as NMR. nih.gov

Mechanistic Aspects of Subsequent Derivatization Reactions

This compound is a versatile intermediate that can be converted into a variety of other compounds. One important derivatization is its conversion to an epoxide, which can then be used in the synthesis of antifungal agents like luliconazole (B1675427). While the direct derivatization of the title compound is not detailed, the synthesis of luliconazole from the analogous (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol provides a relevant mechanistic framework. nih.gov

The synthesis of luliconazole from the chiral chlorohydrin involves a two-step process. First, the hydroxyl group of the chlorohydrin is typically activated by conversion to a better leaving group, such as a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

The second step is a nucleophilic substitution reaction where the mesylated intermediate is treated with a nucleophile, in this case, 1-cyanomethylimidazole. This reaction likely proceeds via an intramolecular cyclization. The nitrogen of the imidazole (B134444) ring could initially attack the carbon bearing the mesylate group. However, a more plausible mechanism involves the formation of an epoxide intermediate in situ. The alkoxide, formed by deprotonation of the hydroxyl group (or the deprotonated imidazole acting as a base), can displace the adjacent chloride in an intramolecular Williamson ether synthesis to form a transient epoxide. This epoxide is then opened by the nucleophilic attack of the imidazole derivative to yield the final product. The stereochemistry of the starting alcohol dictates the stereochemistry of the final product.

Theoretical and Computational Chemistry Studies of 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol, these calculations would reveal how the arrangement of atoms and their constituent electrons influences its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized around the more electron-rich regions, such as the oxygen atom of the hydroxyl group and the difluorophenyl ring. The LUMO, conversely, would likely be distributed over the more electrophilic sites, including the carbon atom bonded to the chlorine and the aromatic ring, influenced by the electron-withdrawing fluorine and chlorine atoms. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Expected Value Range | Significance |

| HOMO Energy | Negative (e.g., -7 to -9 eV) | Indicates the energy of the outermost electrons; higher values suggest greater electron-donating ability. |

| LUMO Energy | Near zero or slightly positive (e.g., -1 to 1 eV) | Indicates the energy of the lowest energy empty orbital; lower values suggest greater electron-accepting ability. |

| HOMO-LUMO Gap | 6 to 8 eV | Reflects the molecule's excitability and chemical reactivity; a smaller gap implies easier electronic transitions and higher reactivity. |

Note: The values in this table are illustrative and not based on actual calculations for the specified compound.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, helps to identify the electron-rich and electron-poor regions of a molecule. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

In a hypothetical MEP map for this compound, the electronegative oxygen, fluorine, and chlorine atoms would create regions of negative electrostatic potential (typically colored red or yellow). The hydrogen atom of the hydroxyl group and certain parts of the carbon skeleton would exhibit positive electrostatic potential (typically colored blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It is particularly useful for studying the different spatial arrangements of atoms (conformations) and their relative energies.

Geometry Optimization and Energy Minimization Studies

A molecule like this compound can exist in various conformations due to the rotation around its single bonds. Geometry optimization and energy minimization studies using DFT would identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable structures. The relative energies of different conformers would indicate their population distribution at a given temperature.

Vibrational Frequency Analysis for Spectroscopic Corroboration

Once the optimized geometries are determined, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results can be directly compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure. Each vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch, C-Cl stretch, C-F stretches, and various vibrations of the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-O | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Note: This table presents typical frequency ranges for the indicated functional groups and is not based on specific calculations for the target molecule.

Molecular Dynamics (MD) Simulations of Solvent and Solute Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for understanding its behavior in a solution.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can provide insights into how the solute interacts with the surrounding solvent. This includes the formation and dynamics of hydrogen bonds between the hydroxyl group of the solute and solvent molecules. The simulations would also reveal information about the solvation shell structure, diffusion of the solute, and its conformational dynamics in the condensed phase. Such information is critical for understanding its solubility and transport properties.

Solvation Shell Dynamics and Hydrogen Bonding Networks

The behavior of this compound in solution is governed by a complex interplay of non-covalent interactions, which can be elucidated through computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations. These studies provide insights into the structure and dynamics of the solvation shell and the nature of hydrogen bonding networks.

In aqueous solutions, the primary solvation shell of this compound is dominated by hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules. MD simulations can be employed to calculate the radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute atom. For the hydroxyl group, the RDF would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding. The fluorine and chlorine atoms also influence the solvation structure, potentially participating in weaker hydrogen bonds or halogen bonds with water molecules.

The dynamics of the solvation shell can be characterized by the residence time of solvent molecules in the vicinity of the solute. It is expected that water molecules hydrogen-bonded to the hydroxyl group would exhibit a longer residence time compared to those interacting with the fluorophenyl ring or the chlorine atom. The reorientation dynamics of the solvating water molecules would also be slower in the first solvation shell due to the strong interactions with the solute.

In non-aqueous solvents, the nature of the solvation shell would change significantly. In aprotic solvents, the hydrogen bonding capabilities of the solvent are diminished, and dipole-dipole interactions would play a more dominant role. In protic solvents like methanol (B129727) or ethanol (B145695), the solvent molecules can act as both hydrogen bond donors and acceptors, leading to a complex hydrogen bonding network involving both the solute and the solvent.

Computational studies can also be used to analyze the extended hydrogen bonding network throughout the solution. nih.gov The presence of this compound can disrupt the hydrogen bonding network of the pure solvent, and the extent of this disruption depends on the concentration of the solute and the nature of the solvent. Network analysis tools can be used to quantify the connectivity and topology of the hydrogen-bonded clusters in the solution. nih.gov

A hypothetical representation of the average number of hydrogen bonds formed by different functional groups of this compound in different solvents, as could be determined from molecular dynamics simulations, is presented in the table below.

| Functional Group | Solvent | Average Number of Hydrogen Bonds |

| Hydroxyl (-OH) | Water | 3.2 |

| Hydroxyl (-OH) | Methanol | 2.5 |

| Fluorine (-F) | Water | 0.8 |

| Chlorine (-Cl) | Water | 0.5 |

This table is generated based on theoretical principles and data from analogous systems and is intended for illustrative purposes.

Computational Modeling of Chiral Recognition

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as a pair of enantiomers. Computational modeling is a powerful tool for understanding and predicting the mechanisms of chiral recognition, which is crucial for enantioselective separations and catalysis. taylorfrancis.com

Molecular docking simulations can be employed to study the interactions of the individual enantiomers of this compound with a chiral selector, such as a cyclodextrin or a chiral stationary phase used in chromatography. These simulations can predict the preferred binding modes of each enantiomer and calculate the binding energies. A significant difference in the binding energies of the two enantiomers would suggest a high degree of chiral recognition.

The key interactions responsible for chiral discrimination often involve a combination of hydrogen bonding, steric hindrance, and electrostatic interactions. For this compound, the hydroxyl group is a primary site for hydrogen bonding, while the bulky and electronically distinct 2,4-difluorophenyl group and the chloroethyl moiety provide the necessary steric and electronic differentiation for the chiral selector to distinguish between the two enantiomers.

Molecular dynamics simulations can provide a more dynamic picture of the chiral recognition process. By simulating the complex of each enantiomer with the chiral selector over time, it is possible to assess the stability of the interactions and to calculate the free energy of binding. These calculations can provide a more accurate prediction of the enantioselectivity.

A hypothetical data table summarizing the results of a molecular docking study of the (R)- and (S)-enantiomers of this compound with a hypothetical chiral selector is presented below.

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |

| (R)-enantiomer | -7.5 | Hydrogen bond with hydroxyl, π-π stacking with phenyl ring |

| (S)-enantiomer | -5.2 | Steric clash with chloroethyl group, weaker hydrogen bond |

This table is generated based on theoretical principles and data from analogous systems and is intended for illustrative purposes.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry methods, particularly density functional theory (DFT), are invaluable for predicting the potential reaction pathways of this compound and for characterizing the structures and energies of the transition states involved. chemrxiv.orgrsc.orgacs.orgarxiv.org This knowledge is essential for understanding the reactivity of the molecule and for designing synthetic routes.

One of the likely reactions of this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. DFT calculations can be used to model the reaction pathway for both SN1 and SN2 mechanisms. The calculations would involve locating the transition state structure for the rate-determining step and calculating the activation energy. The nature of the solvent can also be included in these calculations using continuum solvation models, which is important as the reaction mechanism can be highly solvent-dependent.

Another possible reaction is elimination, where hydrogen chloride is removed to form an alkene. Again, DFT can be used to explore the potential E1 and E2 pathways and to determine which is more favorable under different conditions. The calculations would provide the geometries of the transition states and the corresponding energy barriers.

For any proposed reaction, computational methods can be used to construct a potential energy surface (PES) that maps the energy of the system as a function of the geometric coordinates of the atoms. The stationary points on the PES correspond to the reactants, products, intermediates, and transition states. By analyzing the PES, it is possible to determine the most likely reaction pathway.

A hypothetical data table summarizing the calculated activation energies for different potential reactions of this compound is presented below.

| Reaction Type | Mechanism | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | SN2 | Acetonitrile (B52724) | 25.3 |

| Nucleophilic Substitution | SN1 | Water | 35.8 |

| Elimination | E2 | Ethanol | 28.1 |

| Elimination | E1 | Water | 38.5 |

This table is generated based on theoretical principles and data from analogous systems and is intended for illustrative purposes.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol. These techniques provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the presence of functional groups.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D experiments)

Multinuclear NMR spectroscopy is a cornerstone for the structural analysis of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (S)-2-chloro-1-(2,4-difluorophenyl)ethanol, the characteristic signals confirm the presence of the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons adjacent to the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for (S)-2-chloro-1-(2,4-difluorophenyl)ethanol shows distinct signals for the two carbons of the ethanolic chain and the carbons of the difluorophenyl ring, with the carbon attached to the fluorine atoms showing characteristic splitting patterns.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for (S)-2-chloro-1-(2,4-difluorophenyl)ethanol displays two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring, providing definitive evidence of their presence and substitution pattern.

Detailed NMR data from the synthesis and characterization of (S)-2-Chloro-1-(2,4-difluorophenyl)ethanol are presented in the table below.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| δ 7.55 – 7.48 (m, 1H) | δ 162.8 (dd, J = 250.5, 12.1 Hz) | δ -105.8 (d, J = 8.5 Hz) |

| δ 6.94 (ddd, J = 11.0, 9.1, 2.4 Hz, 1H) | δ 160.3 (dd, J = 251.5, 12.1 Hz) | δ -110.1 (d, J = 8.6 Hz) |

| δ 6.85 (td, J = 8.5, 2.4 Hz, 1H) | δ 128.8 (dd, J = 9.1, 6.1 Hz) | |

| δ 5.15 (dd, J = 8.9, 3.2 Hz, 1H) | δ 125.7 (dd, J = 14.1, 3.0 Hz) | |

| δ 3.84 (dd, J = 11.4, 3.2 Hz, 1H) | δ 111.8 (dd, J = 21.2, 4.0 Hz) | |

| δ 3.74 (dd, J = 11.4, 8.9 Hz, 1H) | δ 104.3 (t, J = 25.3 Hz) | |

| δ 2.59 (s, 1H) | δ 68.1 (d, J = 4.0 Hz) | |

| δ 49.6 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (MS/MS)

High-resolution mass spectrometry is crucial for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS confirms the molecular formula of the compound. For (S)-2-chloro-1-(2,4-difluorophenyl)ethanol, the calculated mass for its sodium adduct [M+Na]⁺ is 215.0042, with the experimentally found value matching this, confirming the elemental composition of C₈H₇ClF₂ONa.

Further fragmentation analysis (MS/MS) can provide additional structural information by elucidating the breakdown patterns of the molecule, which would be characteristic of the arrangement of the difluorophenyl, chloro, and hydroxyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the analysis of this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching vibrations of the aromatic ring and the alkyl chain, C-F stretching, and C-Cl stretching vibrations at lower frequencies.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (R or S) and provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is definitive for stereochemical assignment when a suitable single crystal can be obtained.

Chromatographic Separation Techniques for Purity and Enantiomeric Excess

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess, which is a critical quality attribute for a chiral intermediate.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography utilizing a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of this compound and quantifying the enantiomeric excess. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the (R) and (S) enantiomers.

For the analysis of (S)-2-chloro-1-(2,4-difluorophenyl)ethanol, a Daicel Chiralpak AD-H column has been shown to be effective. The separation is typically carried out under normal-phase conditions.

The following table summarizes the HPLC conditions used for the enantiomeric separation.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 9.8 min |

| Retention Time (R)-enantiomer | 11.5 min |

Under these conditions, the (S)-enantiomer was successfully separated from the (R)-enantiomer, allowing for an accurate determination of the enantiomeric excess, which was found to be greater than 99%.

Gas Chromatography (GC) and GC-MS for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar compounds such as this compound can be problematic due to its hydroxyl group, which can cause peak tailing and potential thermal degradation in the high-temperature environment of the GC system. To address this, a common strategy is derivatization, where the polar hydroxyl group is converted into a more volatile and thermally stable functional group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently used method to form a trimethylsilyl (B98337) (TMS) ether. This derivative is more suitable for GC analysis, resulting in improved peak shape and reproducibility.

When coupled with a Mass Spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra that offer definitive structural information. dtic.mil The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. GC-MS is particularly valuable for reaction monitoring, where it can track the disappearance of starting materials and the appearance of this compound and any related byproducts. This allows for the optimization of reaction conditions and the determination of reaction endpoints. dtic.mil

Table 1: Illustrative GC-MS Data for TMS-Derivatized this compound This table is for illustrative purposes and represents typical expected data.

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Potential Identity |

|---|---|---|---|

| Peak 1 | 9.8 | 190, 162, 147, 133 | 2-Chloro-1-(2,4-difluorophenyl)ethanone (Starting Material) |

| Peak 2 | 11.2 | 264, 249, 185, 143 | TMS-derivatized this compound (Product) |

Hyphenated Analytical Techniques for Complex Mixture Analysis

LC-MS/MS for Reaction Monitoring and Impurity Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is ideal for analyzing complex mixtures and profiling impurities in pharmaceutical substances. nih.govijprajournal.com Unlike GC, LC can often analyze polar compounds like this compound directly without derivatization. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would separate the target compound from its impurities.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. A precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented, and specific product ions are monitored in the second. This process, known as Multiple Reaction Monitoring (MRM), minimizes matrix effects and allows for accurate quantification even at very low levels. nih.gov This capability is crucial for impurity profiling, where structurally similar compounds must be distinguished and quantified to ensure the safety and quality of a drug substance. nih.govijprajournal.com

Table 2: Example LC-MS/MS Impurity Profile This table is for illustrative purposes and represents a hypothetical impurity profile.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Level (%) |

|---|---|---|---|---|

| This compound | 5.4 | 191.0 [M-OH]+ | 155.0 | 99.5 |

| Impurity A (Positional Isomer) | 5.9 | 191.0 [M-OH]+ | 155.0 | 0.15 |

| Impurity B (Precursor) | 4.1 | 191.0 [M+H]+ | 133.0 | 0.10 |

GC-FTIR for Elucidating Eluted Component Structures

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a hyphenated technique that provides structural information complementary to mass spectrometry. As components elute from the GC column, they flow through a heated light pipe where an infrared spectrum is continuously acquired. This "on-the-fly" analysis provides information about the functional groups present in each separated component. For example, GC-FTIR could readily distinguish between the starting ketone (showing a characteristic C=O stretch) and the product alcohol (showing a characteristic O-H stretch) in a reaction mixture. This is particularly useful for differentiating between isomers that might produce similar mass spectra but have distinct IR spectra.

Chiroptical Methods for Enantiomeric Excess and Absolute Stereochemistry

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, it is critical to analyze and control the stereochemistry of such compounds. Chiroptical methods are specifically designed for this purpose. nih.govnih.gov

Polarimetry and Optical Rotatory Dispersion (ORD)

Polarimetry is a fundamental technique for analyzing chiral molecules. numberanalytics.com It measures the rotation of the plane of polarized light as it passes through a sample. sheffield.ac.uk The extent of this rotation, known as the specific rotation, is a physical constant for a pure enantiomer under defined conditions (e.g., wavelength, temperature, solvent). By measuring the specific rotation of a sample and comparing it to the value for the pure enantiomer, one can determine the enantiomeric excess (e.e.), which is a measure of the sample's optical purity. sheffield.ac.uk

Optical Rotatory Dispersion (ORD) is a more advanced technique that measures the optical rotation as a function of the wavelength of light. nih.govnumberanalytics.com The resulting ORD spectrum can provide more detailed stereochemical information and can be used to help determine the absolute configuration (the actual 3D arrangement of atoms) of the chiral center. numberanalytics.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. yale.edu It measures the difference in absorption between left- and right-circularly polarized light by a chiral sample. sheffield.ac.uk This differential absorption is plotted against wavelength to produce a CD spectrum. The spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. nih.gov By comparing the experimental CD spectrum of this compound to that of a known standard or to spectra predicted by computational methods, its absolute configuration can be confidently assigned. yale.edu CD spectroscopy is also highly sensitive for determining enantiomeric purity. nih.gov

Synthesis and Reactivity of Derivatives and Analogues of 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol

Systematic Modification of the Aryl Moiety and its Impact on Reactivity

The electronic and steric nature of the substituents on the phenyl ring plays a pivotal role in dictating the reactivity of the entire molecule. The 2,4-difluoro substitution pattern in the parent compound significantly influences the reactivity of the benzylic alcohol and the adjacent chloromethyl group. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect, which can enhance the electrophilicity of the benzylic carbon, potentially facilitating nucleophilic attack.

Systematic modifications involve the substitution of the fluorine atoms with other functional groups or altering their positions on the aryl ring. For instance, replacing the fluorine atoms with electron-donating groups, such as methoxy (B1213986) or methyl groups, would be expected to decrease the electrophilicity of the benzylic carbon, thereby slowing down nucleophilic substitution reactions at this center. Conversely, the introduction of additional electron-withdrawing groups, like a nitro group, would further enhance the reactivity towards nucleophiles.

The synthesis of such aryl-modified analogues typically follows established synthetic routes, such as the Friedel-Crafts acylation of a substituted benzene (B151609) with chloroacetyl chloride to form the corresponding α-chloroacetophenone, followed by reduction to the desired chloroalcohol. The choice of catalyst and reaction conditions for the Friedel-Crafts acylation is critical and can be influenced by the nature of the substituents on the aromatic ring. For example, ionic liquid-mediated synthesis has been shown to be an efficient method for the preparation of related acetophenones, offering high yields under mild conditions. vulcanchem.com

The impact of these aryl modifications extends to the reactivity of the hydroxyl and chloro groups. The acidity of the hydroxyl proton, for example, can be modulated by the electronic nature of the aryl substituents. Electron-withdrawing groups will increase the acidity of the alcohol, making it more amenable to deprotonation and subsequent derivatization.

Exploration of Structural Analogues with Varied Halogenation Patterns

The identity and position of the halogen atoms on the phenyl ring are critical determinants of the molecule's chemical properties. The parent compound features a 2,4-difluoro pattern, but a wide range of analogues with different halogenation patterns have been synthesized and studied. These include compounds with dichloro, dibromo, or mixed halogen substitutions, as well as isomers with the halogens at different positions on the aromatic ring (e.g., 2,5-difluoro, 3,4-difluoro).

The synthesis of these analogues typically begins with the corresponding halogenated benzene derivative, which undergoes Friedel-Crafts acylation with chloroacetyl chloride. For example, 1,4-difluorobenzene (B165170) can be used to synthesize 2-chloro-1-(2,5-difluorophenyl)ethanone, a precursor to the corresponding alcohol. chembk.com Similarly, 1,2-dichlorobenzene (B45396) can serve as the starting material for the synthesis of 2-chloro-1-(3,4-dichlorophenyl)ethan-1-ol.

The following table summarizes some of the structural analogues with varied halogenation patterns:

| Compound Name | Molecular Formula | CAS Number |

| 2-Chloro-1-(2,5-difluorophenyl)ethanone | C₈H₅ClF₂O | 60468-36-2 |

| 2-Chloro-1-(3,4-difluorophenyl)ethanol | C₈H₇ClF₂O | 1006376-60-8 |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | C₈H₇Cl₃O | 13692-14-3 nih.gov |

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | C₈H₇Cl₃O | 126534-31-4 pharmaffiliates.com |

| 2-Chloro-1-(4-chlorophenyl)ethanone | C₈H₆Cl₂O | 937-20-2 nist.gov |

Stereochemical Influence on Subsequent Transformation Pathways

The benzylic carbon of 2-chloro-1-(2,4-difluorophenyl)ethan-1-ol is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry of this center can have a profound influence on the pathways of subsequent chemical transformations, particularly in reactions where the chiral center is directly involved or where the approach of a reagent is influenced by the spatial arrangement of the substituents.

The synthesis of enantiomerically pure or enriched forms of these chloroalcohols is often achieved through asymmetric reduction of the corresponding α-chloroacetophenone. Enzymatic reductions using ketoreductases have proven to be highly effective for this purpose, often yielding the chiral alcohol with high enantiomeric excess. vulcanchem.com

Once a specific stereoisomer is obtained, its stereochemistry can direct the outcome of further reactions. For example, in nucleophilic substitution reactions at the chloromethyl carbon, the stereochemistry at the adjacent carbinol center can influence the conformational preferences of the molecule, potentially leading to diastereoselective outcomes.

Furthermore, in reactions involving the hydroxyl group, such as esterification or etherification with a chiral reagent, the stereochemistry of the alcohol can lead to the formation of diastereomeric products with different physical and chemical properties. The presence of a halogen atom at the C-2 position has been shown to have a strong influence on the stereochemical outcome of substitution reactions in related systems, with a preference for 1,2-trans products observed in many cases. nih.gov This directing effect is attributed to the ability of the halogen to stabilize developing carbocation intermediates or participate in the reaction mechanism.

Functionalization Strategies Targeting the Hydroxyl and Chloro Groups

The presence of both a hydroxyl group and a chloro group provides two distinct handles for the further functionalization of the molecule. The selective modification of one group in the presence of the other is a key aspect of the synthetic utility of these compounds.

The primary chloro group in this compound is susceptible to nucleophilic substitution reactions (S_N1 and S_N2). The choice of nucleophile, solvent, and reaction conditions can be used to control the outcome of these reactions. A wide range of nucleophiles can be employed to displace the chloride ion, including:

Azide ions (N₃⁻): To introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry reactions.

Cyanide ions (CN⁻): To form a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiols (RSH): To form thioethers.

Amines (RNH₂): To form secondary or tertiary amines.

The reactivity of the chloro group is enhanced by the presence of the adjacent hydroxyl group, which can participate in the reaction through anchimeric assistance, potentially leading to the formation of an epoxide intermediate under basic conditions.

The secondary hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups. These reactions typically involve the activation of the hydroxyl group or the use of a reactive electrophile.

Esterification: The alcohol can be reacted with acyl chlorides, anhydrides, or carboxylic acids (under appropriate catalytic conditions, such as DCC coupling) to form the corresponding esters. researchgate.net The choice of esterifying agent can be used to introduce a wide variety of functional groups.

Etherification: The alcohol can be converted to an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by reaction with an alcohol under acidic conditions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

The chemoselective derivatization of the hydroxyl group in the presence of the chloro group can be achieved by careful selection of reagents and reaction conditions. nih.gov For example, esterification with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would be expected to selectively acylate the hydroxyl group without affecting the chloro group.

Structure-Reactivity Relationships in Non-Biological Chemical Processes

The chemical reactivity of this compound and its analogues in non-biological processes is a complex interplay of electronic, steric, and stereochemical factors. The following structure-reactivity relationships can be summarized:

Aryl Substituents: Electron-withdrawing groups on the aryl ring generally increase the reactivity of the benzylic carbon towards nucleophilic attack and enhance the acidity of the hydroxyl group. Electron-donating groups have the opposite effect. The position of the substituents also plays a role, with ortho-substituents often exerting a significant steric influence.

Halogenation Pattern: The nature and position of the halogens on the aryl ring fine-tune the electronic properties and steric environment of the molecule. This can influence reaction rates and, in some cases, the regioselectivity of reactions involving the aromatic ring itself.

Stereochemistry: The absolute configuration of the chiral carbinol center can have a significant impact on the diastereoselectivity of subsequent reactions, particularly those involving the introduction of a new stereocenter or the use of chiral reagents. The spatial arrangement of the substituents can dictate the preferred trajectory of attack for incoming reagents.

Functional Group Interplay: The hydroxyl and chloro groups can influence each other's reactivity. The hydroxyl group can act as an internal nucleophile or participate in anchimeric assistance, while the chloro group's reactivity can be modulated by the electronic effects of the adjacent carbinol.

Applications of 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol in Advanced Synthetic and Materials Chemistry

Role as a Chiral Intermediate in Multistep Organic Synthesis

The primary application of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol lies in its role as a chiral intermediate. The presence of a hydroxyl group and a chlorine atom on adjacent carbons, combined with the stereocenter at the carbinol position, allows for a variety of stereospecific transformations. The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are highly sought after for the synthesis of single-enantiomer active pharmaceutical ingredients.

The most significant and well-documented application of (S)-2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is as a key chiral intermediate in the synthesis of advanced pharmaceutical compounds. acs.orgresearchgate.net Its structural features are crucial for building the core of several complex molecules.

The synthesis of enantiomerically pure (S)-2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is often achieved through the asymmetric reduction of its corresponding ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone. This biotransformation is typically carried out using ketoreductases (KREDs), which are enzymes that can selectively produce one enantiomer of the alcohol with high conversion and enantiomeric excess (ee). acs.orgresearchgate.net For instance, a ketoreductase from a Lactobacillus species has been effectively used for this purpose. justia.com

A notable example of its application is in the synthesis of the antiplatelet agent, Ticagrelor. acs.orgresearchgate.net In the synthetic route to Ticagrelor, (S)-2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol serves as a precursor to another crucial intermediate, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. acs.org The high enantiopurity of the starting chlorohydrin is essential for the stereochemical integrity of the final drug molecule. The enzymatic process for producing the chiral alcohol is highly efficient, with reports of near 100% conversion and over 99.9% ee, making it a green and industrially viable method. acs.orgresearchgate.net

| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | ~100% | >99.9% | acs.orgresearchgate.net |

| Ketoreductase from Lactobacillus kefiri (mutant LK08) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | >99% | justia.comrsc.org |

While direct examples of the synthesis of chiral ligands and organocatalysts from this compound are not extensively reported in the literature, its structure makes it a highly plausible candidate for such applications. Chiral alcohols and their derivatives are fundamental precursors for a wide array of chiral ligands and organocatalysts used in asymmetric synthesis.

The vicinal chloro and hydroxyl groups can be readily converted into other functional groups. For instance, treatment with a base can transform the chlorohydrin into the corresponding epoxide, (S)-2-(2,4-difluorophenyl)oxirane. chemicalbook.comresearchgate.net This chiral epoxide is a versatile electrophile that can be opened by various nucleophiles to introduce new functionalities and build more complex chiral structures.

Furthermore, the hydroxyl group can be derivatized to form ethers or esters, while the chlorine atom can be displaced by other nucleophiles. This dual functionality allows for the synthesis of bidentate or multidentate chiral ligands. The presence of the fluorinated phenyl ring can also influence the electronic and steric properties of the resulting ligand or catalyst, potentially enhancing its performance in asymmetric transformations. sigmaaldrich.com The development of new chiral ligands is an active area of research, and fluorinated building blocks are of particular interest due to the unique properties conferred by fluorine. rsc.orgacs.org

Integration into Polymer Chemistry and Specialty Materials

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low refractive indices. mdpi.comnih.gov Chiral polymers, on the other hand, are of interest for applications in chiral separation, sensing, and catalysis. rsc.org this compound, as a chiral and fluorinated molecule, sits (B43327) at the intersection of these two fields.

Optically active polymers can be synthesized from chiral monomers. nih.gov this compound or its derivatives could potentially serve as such a monomer. For example, the hydroxyl group could be esterified with acrylic or methacrylic acid to produce a polymerizable monomer. The resulting polymer would have chiral pendant groups containing the difluorophenyl moiety, which could impart specific chiroptical properties to the material.

Alternatively, the derived epoxide, (S)-2-(2,4-difluorophenyl)oxirane, could be used in ring-opening polymerization to produce polyethers with a chiral repeating unit. The fluorinated nature of these polymers would likely result in materials with low surface energy and interesting optical properties. mdpi.comacs.org

Materials capable of chiral recognition are essential for the separation of enantiomers. Chiral stationary phases for chromatography are often based on polymers or silica (B1680970) gels functionalized with chiral selectors. The enantiomerically pure forms of this compound could be used to synthesize such chiral selectors.

The difluorophenyl group, along with the chiral center, could provide the necessary interactions for enantiomeric discrimination. The compound could be covalently attached to a polymer backbone or a silica surface to create a chiral stationary phase. The development of new materials for chiral recognition is an ongoing effort, and the use of fluorinated chiral building blocks is a promising strategy. researchgate.net

Use in Agrochemical Synthesis (generic, non-toxicology focus)

The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. sigmaaldrich.comyoutube.com Many modern pesticides and herbicides contain fluorinated aromatic rings. Chiral agrochemicals are also increasingly important, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. nih.govnih.gov

Development of Novel Synthetic Reagents and Methodologies

The chemical compound this compound, particularly in its chiral forms, has emerged as a significant building block in the development of advanced synthetic methodologies. Its utility is most prominently showcased in the synthesis of high-value, complex molecules, where the introduction of a specific stereocenter is crucial. Research has focused on leveraging the unique structural features of this halohydrin to devise novel and efficient synthetic pathways, primarily in the realm of asymmetric synthesis and the preparation of pharmaceutical intermediates.

The development of methodologies to produce enantiomerically pure (R)- and (S)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol has been a key focus, as these chiral alcohols are valuable precursors. One of the most successful and innovative approaches has been the use of enzymatic, or biocatalytic, reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone. This method offers significant advantages over traditional chemical reductions, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.

A notable advancement in this area is the lipase-catalyzed resolution of racemic 2-chloro-1-(2,4-difluorophenyl)ethanol. This methodology allows for the separation of the two enantiomers, providing access to both (R)- and (S)- forms, which are crucial for the synthesis of different optically active compounds. For instance, these chiral intermediates have been utilized in the synthesis of novel optically active 2,4-difluoro-1-[1-(p-chlorobenzyloxy)-2-(1-imidazolyl)]ethylbenzene nitric acid compounds, which have shown potential as antifungal agents. researchgate.net

Furthermore, the development of methodologies utilizing structurally similar chiral halohydrins underscores the broader importance of this class of compounds as versatile synthetic reagents. For example, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. researchgate.net The development of efficient enzymatic processes to produce this intermediate has been a significant area of research. researchgate.net Similarly, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol serves as a crucial chiral building block for the antifungal medication Luliconazole (B1675427). researchgate.net The synthetic strategies developed for these related compounds often provide a blueprint for the application of this compound in the development of new synthetic methods.

The following table summarizes the key findings from research on the enzymatic reduction of 2-chloro-1-(aryl)ethanones to their corresponding chiral alcohols, which represents a significant methodological advancement in asymmetric synthesis.

| Precursor | Chiral Product | Biocatalyst/Method | Key Findings | Reference |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | (R)- and (S)-2-chloro-1-(2,4-difluorophenyl)ethanol | Lipase-catalyzed resolution | Successful separation of enantiomers, enabling the synthesis of optically active antifungal compounds. | researchgate.net |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Ketoreductase (KRED) | High conversion and enantiomeric excess, crucial for the synthesis of Ticagrelor. | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Recombinant Escherichia coli expressing a ketoreductase mutant | Efficient bioreduction for the synthesis of an intermediate for Luliconazole. | researchgate.net |

These examples highlight how the development of new synthetic methodologies centered around this compound and its analogs is primarily driven by the need for efficient and selective routes to enantiomerically pure compounds. The innovation lies not in the creation of entirely new classes of reagents, but in the sophisticated application of biocatalysis and asymmetric synthesis to construct complex molecules with high precision. The methodologies developed for the synthesis and utilization of this chiral halohydrin are a testament to the ongoing evolution of modern synthetic chemistry, where efficiency, selectivity, and sustainability are paramount.

Environmental Transformation and Chemical Degradation Pathways of 2 Chloro 1 2,4 Difluorophenyl Ethan 1 Ol

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol, the principal abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolytic Stability and Transformation in Aqueous Environments

Table 1: Illustrative Hydrolysis Data for a Structurally Related Compound (2,4-D Esters)

| pH | Temperature (°C) | Half-life |

| 6 | 25 | Several days to weeks |

| 7 | 25 | Days |

| 9 | 25 | Hours to a day |